

Spectroscopic Analysis of Fmoc-D-Nva-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-D-Nva-OH	
Cat. No.:	B557634	Get Quote

Introduction

N-α-Fmoc-D-norvaline (**Fmoc-D-Nva-OH**) is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid D-norvaline into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability during synthesis and is readily cleaved under basic conditions. Accurate characterization of this raw material is critical to ensure the identity and purity of the final peptide product. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for **Fmoc-D-Nva-OH**, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

Chemical Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

Molecular Formula: C20H21NO4[1]

Molecular Weight: 339.39 g/mol [1]

CAS Number: 144701-24-6[1]

Data Presentation

The following tables summarize the expected spectroscopic data for **Fmoc-D-Nva-OH**. The NMR data is estimated based on typical values for Fmoc-protected amino acids and spectral prediction, as direct experimental data is not widely published.



Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.77	d	2H	Aromatic (Fmoc)
~ 7.60	d	2H	Aromatic (Fmoc)
~ 7.40	t	2H	Aromatic (Fmoc)
~ 7.31	t	2H	Aromatic (Fmoc)
~ 5.30	d	1H	NH (Amide)
~ 4.40	m	2H	CH ₂ (Fmoc)
~ 4.22	t	1H	CH (Fmoc)
~ 4.15	m	1H	α-CH (Norvaline)
~ 1.80 - 1.60	m	2H	β-CH₂ (Norvaline)
~ 1.40 - 1.20	m	2H	y-CH2 (Norvaline)
~ 0.90	t	3H	δ-CH₃ (Norvaline)
~ 10.5 (broad)	S	1H	СООН

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment	
~ 175-178	COOH (Carboxylic Acid)	
~ 156	C=O (Urethane)	
~ 144	Aromatic C (Fmoc, quaternary)	
~ 141	Aromatic C (Fmoc, quaternary)	
~ 128	Aromatic CH (Fmoc)	
~ 127	Aromatic CH (Fmoc)	
~ 125	Aromatic CH (Fmoc)	
~ 120	Aromatic CH (Fmoc)	
~ 67	CH ₂ (Fmoc)	
~ 54	α-CH (Norvaline)	
~ 47	CH (Fmoc)	
~ 34	β-CH ₂ (Norvaline)	
~ 19	y-CH2 (Norvaline)	
~ 14	δ-CH₃ (Norvaline)	

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 3: IR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~ 3300	Medium	N-H stretch (Amide)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Aliphatic)
~ 1715	Strong	C=O stretch (Carboxylic Acid)
~ 1690	Strong	C=O stretch (Urethane Amide
~ 1530	Medium	N-H bend (Amide II)
1600, 1480, 1450	Medium	C=C stretch (Aromatic)
1320 - 1210	Strong	C-O stretch
~ 740	Strong	C-H out-of-plane bend (Aromatic)

Table 4: Mass Spectrometry Data

Ionization Mode	Calculated m/z	Observed m/z	Ion Species
ESI+	340.1543	[M+H]+	C20H22NO4+
ESI+	362.1363	[M+Na]+	C20H21NNaO4+
ESI-	338.1401	[M-H] ⁻	C20H20NO4 ⁻

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Fmoc-D-Nva-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-D-Nva-OH** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube.



Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

- ¹H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of approximately -1 to 13 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid Fmoc-D-Nva-OH
 powder directly onto the ATR crystal. Ensure good contact between the sample and the
 crystal by applying pressure with the built-in clamp.
 - KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind
 the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.



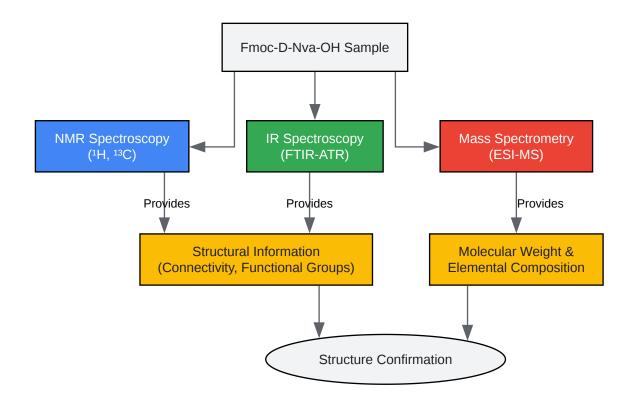
- Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
- Scan the sample over a range of 4000 to 400 cm⁻¹.
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Fmoc-D-Nva-OH (e.g., 0.1 mg/mL) in a
 suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
 formic acid or ammonium hydroxide may be added to promote ionization in positive or
 negative mode, respectively.
- Data Acquisition (Electrospray Ionization ESI):
 - Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 μL/min).
 - Acquire spectra in both positive and negative ion modes.
 - Set the mass range to scan from approximately m/z 100 to 500.
 - Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and abundant ion signals.
 - High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Visualizations Workflow for Spectroscopic Analysis

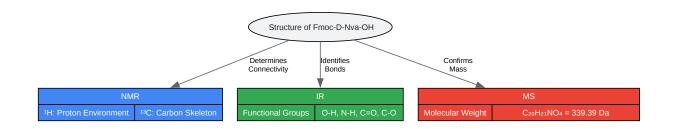




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Caption: General workflow for the spectroscopic characterization of **Fmoc-D-Nva-OH**.

Complementary Nature of Spectroscopic Techniques



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Caption: Logical relationship of how NMR, IR, and MS provide complementary data.



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References

- 1. peptide.com [peptide.com]
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